molecular formula C8H12Cl4 B14517296 1-Chloro-2-(trichloromethyl)cycloheptane CAS No. 62435-51-2

1-Chloro-2-(trichloromethyl)cycloheptane

Cat. No.: B14517296
CAS No.: 62435-51-2
M. Wt: 250.0 g/mol
InChI Key: BHBFPCHBSFTBAH-UHFFFAOYSA-N
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Description

1-Chloro-2-(trichloromethyl)cycloheptane is an organic compound with the molecular formula C8H12Cl4. It belongs to the class of cycloalkanes, which are cyclic hydrocarbons with single bonds between carbon atoms. This compound is characterized by the presence of a chlorine atom and a trichloromethyl group attached to a seven-membered cycloheptane ring. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.

Preparation Methods

The synthesis of 1-Chloro-2-(trichloromethyl)cycloheptane can be achieved through several methods. One common approach involves the chlorination of cycloheptane derivatives. The reaction typically requires the presence of chlorine gas and a catalyst, such as iron(III) chloride, to facilitate the substitution of hydrogen atoms with chlorine atoms. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the desired product is obtained.

Industrial production methods may involve large-scale chlorination processes using specialized equipment to handle the reactive chlorine gas safely. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis, making it suitable for commercial production.

Chemical Reactions Analysis

1-Chloro-2-(trichloromethyl)cycloheptane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of new derivatives.

    Oxidation Reactions: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to produce corresponding cycloheptanone derivatives.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of cycloheptane derivatives with fewer chlorine atoms.

Common reagents and conditions used in these reactions vary depending on the desired transformation. For example, substitution reactions may require polar solvents and mild temperatures, while oxidation reactions often need acidic or basic conditions.

Scientific Research Applications

1-Chloro-2-(trichloromethyl)cycloheptane has several scientific research applications:

    Chemistry: It serves as a model compound for studying the reactivity and stability of cycloalkanes with multiple substituents. Researchers use it to investigate reaction mechanisms and develop new synthetic methodologies.

    Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties. Studies focus on understanding the structure-activity relationships and optimizing the compounds for therapeutic use.

    Medicine: Some derivatives of this compound are investigated for their potential as pharmaceutical intermediates. They may serve as building blocks for the synthesis of more complex drug molecules.

    Industry: The compound is used in the production of specialty chemicals and materials. Its unique structure makes it valuable for designing new polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Chloro-2-(trichloromethyl)cycloheptane involves its interaction with molecular targets and pathways in biological systems. The compound’s chlorine atoms can form covalent bonds with nucleophilic sites in biomolecules, leading to the modification of proteins, nucleic acids, and other cellular components. This interaction can disrupt normal cellular functions and induce various biological effects, such as inhibition of enzyme activity or alteration of gene expression.

Comparison with Similar Compounds

1-Chloro-2-(trichloromethyl)cycloheptane can be compared with other similar compounds, such as:

    1-Chloro-2-(trichloromethyl)cyclohexane: This compound has a six-membered ring instead of a seven-membered ring. The difference in ring size affects the compound’s reactivity and stability.

    1-Chloro-2-(trichloromethyl)cyclopentane: With a five-membered ring, this compound exhibits different chemical properties and reactivity compared to this compound.

    1-Chloro-2-(trichloromethyl)cyclooctane:

The uniqueness of this compound lies in its seven-membered ring structure, which provides a balance between ring strain and stability, making it a versatile compound for various chemical and biological studies.

Properties

CAS No.

62435-51-2

Molecular Formula

C8H12Cl4

Molecular Weight

250.0 g/mol

IUPAC Name

1-chloro-2-(trichloromethyl)cycloheptane

InChI

InChI=1S/C8H12Cl4/c9-7-5-3-1-2-4-6(7)8(10,11)12/h6-7H,1-5H2

InChI Key

BHBFPCHBSFTBAH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(CC1)Cl)C(Cl)(Cl)Cl

Origin of Product

United States

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